4-クロロ-2-シクロペンチルフェニル-β-D-ガラクトピラノシド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

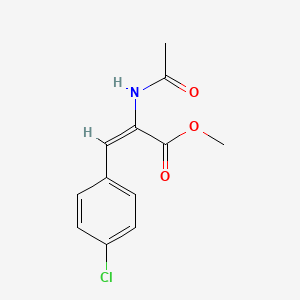

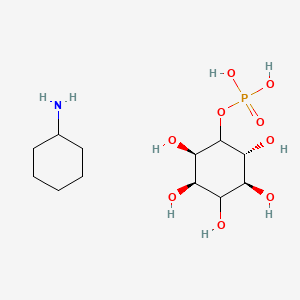

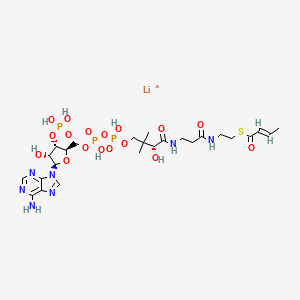

4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of carbohydrates. This compound is involved in carbohydrate chemistry, glycan formation and degradation enzymology, protein-glycan recognition, and the role of glycans in biological systems .

科学的研究の応用

4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside is widely used in scientific research, particularly in glycobiology. Its applications include:

Chemistry: Used as a substrate in enzymatic assays to study glycosyltransferases and glycosidases.

Biology: Investigates the role of glycans in cell signaling and recognition.

Industry: Utilized in the synthesis of complex carbohydrates and glycan-based materials.

作用機序

Target of Action

The primary target of 4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside is Shigella , a genus of bacteria that is pathogenic to humans . This compound is used for the selective enrichment of Shigella in the presence of E. coli .

Mode of Action

It serves as a key tool for investigating diseases associated with abnormal galactoside metabolism .

Biochemical Pathways

4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside is involved in the biochemical pathways of carbohydrate metabolism and glycosylation . These processes are essential for the proper functioning of biological systems, and abnormalities in these pathways can lead to various diseases .

Result of Action

The result of the action of 4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside is the selective enrichment of Shigella . This allows for the study of this bacterium in the presence of other bacteria like E. coli, facilitating research into diseases caused by Shigella .

生化学分析

Cellular Effects

The cellular effects of 4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside are not well-studied. It is used for the selective enrichment of Shigella in the presence of E. coli , suggesting it may have some influence on bacterial cell function

Metabolic Pathways

It is known to play a role in the study of carbohydrate metabolism, but further details, including any enzymes or cofactors it interacts with and its effects on metabolic flux or metabolite levels, are not currently available.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside typically involves the glycosylation of 4-chloro-2-cyclopentylphenol with a suitable galactosyl donor under acidic or basic conditions. Commonly used galactosyl donors include galactosyl bromide or galactosyl fluoride. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate or a base like sodium hydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Purification is typically achieved through crystallization or chromatography .

化学反応の分析

Types of Reactions

4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

類似化合物との比較

Similar Compounds

- 4-Fluoro-2-cyclopentylphenyl-beta-D-galactopyranoside

- 4-Bromo-2-cyclopentylphenyl-beta-D-galactopyranoside

- 4-Iodo-2-cyclopentylphenyl-beta-D-galactopyranoside

Uniqueness

4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside is unique due to its specific chlorine substitution, which affects its reactivity and interaction with enzymes. Compared to its analogs, the chlorine atom provides distinct electronic and steric properties, influencing the compound’s behavior in biochemical assays .

特性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(4-chloro-2-cyclopentylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClO6/c18-10-5-6-12(11(7-10)9-3-1-2-4-9)23-17-16(22)15(21)14(20)13(8-19)24-17/h5-7,9,13-17,19-22H,1-4,8H2/t13-,14+,15+,16-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPLGSGCPWWFRT-DRRXZNNHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=C(C=CC(=C2)Cl)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)C2=C(C=CC(=C2)Cl)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of 4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside and how does it selectively target Shigella in the presence of Escherichia coli?

A1: 4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside (CPPG) is a phenolic derivative of beta-galactoside. Escherichia coli (E. coli), due to its beta-galactosidase activity, hydrolyzes CPPG into galactose and 4-chloro-2-cyclopentylphenol [, ]. While the former is a sugar molecule, the latter acts as a toxic aglycone moiety specifically for E. coli. This toxicity stems from the aglycone's ability to disrupt E. coli's cellular processes. Shigella species, on the other hand, exhibit a higher tolerance to this aglycone, allowing them to survive and multiply in the media containing CPPG [, ]. This selective toxicity forms the basis of using CPPG for enriching Shigella in samples also containing E. coli.

Q2: How effective is 4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside in enriching different Shigella species?

A2: Research indicates that the efficacy of CPPG varies across different Shigella species. While it demonstrates robust enrichment for S. sonnei and S. flexneri, its effectiveness is somewhat limited for S. dysenteriae and S. boydii []. This suggests that the tolerance levels to the aglycone (4-chloro-2-cyclopentylphenol) might differ among Shigella species, influencing the effectiveness of CPPG as a selective enrichment agent. Further research could explore these variations in tolerance levels and their underlying mechanisms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2E)-2-(Methoxyimino)ethyl]sulfanyl}-3-pyridinol](/img/structure/B1139594.png)